NeokadsuranicacidB
Description
Current Landscape of Specialized Metabolite Discovery
The discovery of specialized metabolites is currently experiencing a technological renaissance. Advances in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with sophisticated computational tools, have revolutionized the process of identifying and characterizing these complex molecules. nih.govnih.govucsd.edu Modern approaches often integrate metabolomics, genomics, and proteomics to rapidly profile the chemical constituents of an organism and predict their biosynthetic pathways. nih.gov This multi-omics strategy accelerates the discovery pipeline, moving from initial detection to structural elucidation and biological screening with greater efficiency than ever before.
Rationale for Investigating Novel Chemical Entities like Neokadsuranic Acid B
The constant need for new therapeutic agents to combat drug resistance and emerging diseases underscores the importance of exploring novel chemical entities. Natural products, like Neokadsuranic acid B, represent a departure from synthetically derived compound libraries, often possessing unique and complex molecular architectures. These structures are the product of evolutionary selection for specific biological functions, making them a promising source of bioactive compounds with novel mechanisms of action. The investigation of such molecules can lead to the identification of new drug leads and provide deeper insights into biological pathways.
Methodological Frameworks in Contemporary Natural Product Research
Contemporary natural product research employs a multidisciplinary methodological framework. The process typically begins with the collection and extraction of biological material, followed by chromatographic separation to isolate individual compounds. chemrxiv.org Structural elucidation is then achieved through a combination of spectroscopic methods, primarily NMR and mass spectrometry, to determine the precise arrangement of atoms within the molecule. nih.govnih.govnih.gov Once the structure is confirmed, the compound is subjected to a battery of biological assays to assess its activity in various contexts, such as antimicrobial or anticancer screens. nih.govmdpi.commdpi.com
Despite the systematic nature of these frameworks, comprehensive scientific data for every isolated natural product is not always publicly available. For Neokadsuranic acid B, detailed information regarding its chemical properties, isolation, structural elucidation, and biological activities is not extensively documented in accessible scientific literature. The following sections reflect the available information for this specific compound.
Chemical Information for Neokadsuranic Acid B
While detailed experimental data is limited, some basic chemical identifiers for Neokadsuranic acid B have been reported.
| Property | Value | Source |
| CAS Number | 123828-59-1 | chemnorm.netchemnorm.comchem-norm.com |
| Molecular Formula | C38H44O3 | chemnorm.netchemnorm.com |
| Molecular Weight | 548.75 g/mol | chemnorm.net |
Further Research Required
The current body of scientific literature lacks in-depth studies on Neokadsuranic acid B. To fulfill a comprehensive understanding of this compound, further research would be necessary to populate the following critical areas:
Chemical Properties: Detailed solubility, melting point, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis) are needed.
Isolation and Structural Elucidation: The specific methods for extracting and purifying Neokadsuranic acid B from its natural source, presumably a plant from the Kadsura genus, have not been detailed in available literature. nih.govnih.gov A full structural elucidation using modern spectroscopic techniques would be required to confirm its chemical structure.
Biological Activities: There are no readily available studies detailing the biological or pharmacological effects of Neokadsuranic acid B. Screening this compound for various activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects, would be a crucial step in understanding its potential.
Structure
3D Structure
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6bR,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,7,8,9,10a,11-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,18,21,23,25H,3,8-9,11-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,25+,29+,30-/m1/s1 |
InChI Key |
KXZSCUWAMZKCDF-KNVDJFKXSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)CC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3=C2CCC4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Advanced Characterization of Neokadsuranicacidb
Isolation and Purification Methodologies from Biological Sources
Information regarding the specific biological source of Neokadsuranic acid B and the methods employed for its isolation and purification is not available in the reviewed scientific literature. Typically, for lanostane-type triterpenoids from Kadsura species, isolation involves extraction from the dried and powdered plant material (such as stems or roots) using organic solvents, followed by a series of chromatographic separation techniques to yield the pure compound.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Detailed spectroscopic data for Neokadsuranic acid B are not publicly available. The following subsections outline the standard techniques that would be hypothetically employed for its structural confirmation.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)
No HR-NMR data, including ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectra, for Neokadsuranic acid B have been reported. Such data would be essential for determining the proton and carbon framework of the molecule and establishing connectivity between atoms.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) and Tandem Mass Spectrometry Techniques
There are no published UHPLC-MS/MS or tandem mass spectrometry analyses for Neokadsuranic acid B. These techniques would be critical for determining its molecular weight, elemental composition, and for obtaining fragmentation patterns that provide clues about its substructures.
Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Analysis
No Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data for Neokadsuranic acid B are available. These analyses would be used to identify the presence of key functional groups, such as carbonyls, hydroxyls, and carbon-carbon double bonds.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment
There is no reported Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) data for Neokadsuranic acid B. These chiroptical techniques are vital for investigating the stereochemistry of the molecule, which is a critical aspect of its three-dimensional structure.
X-ray Crystallography for Absolute Stereochemistry
No X-ray crystallographic data for Neokadsuranic acid B has been published. A successful single-crystal X-ray diffraction analysis would provide the unambiguous and absolute three-dimensional structure of the molecule.
Chemoinformatic Approaches for Structural Verification and Novelty Assessment
In the field of natural product chemistry, chemoinformatic and computational approaches are indispensable tools for the verification of complex molecular structures and the assessment of their novelty. For Neokadsuranic acid B, a triterpenoid (B12794562) isolated from species of the Kadsura genus, these in silico methods provide a critical layer of validation, complementing traditional spectroscopic data. acgpubs.orgmdpi.comacgpubs.org These computational strategies leverage databases and molecular modeling to predict physicochemical properties, biological activities, and interactions, thereby corroborating the elucidated structure and evaluating its uniqueness against the vast repository of known chemical entities.
Chemoinformatic analysis of Neokadsuranic acid B often begins with screening against pharmacological databases to predict its drug-like properties. Parameters such as oral bioavailability (OB), Caco-2 permeability, and drug-likeness (DL) are calculated using algorithms that analyze the compound's structure. nih.govnih.govresearchgate.net These metrics are crucial in early-stage drug discovery and provide a computational assessment of the compound's potential pharmacokinetic profile. For instance, Neokadsuranic acid B has been identified as a potentially active component in various traditional medicine formulations through this type of systematic screening. nih.govnih.govsemanticscholar.org
The following table summarizes key chemoinformatic properties of Neokadsuranic acid B as reported in several network pharmacology studies.
| Property | Value | Source |
| Molecular Weight (MW) | 452.74 g/mol | nih.govresearchgate.net |
| Oral Bioavailability (OB) | 43.1% | nih.govsemanticscholar.org |
| Caco-2 Permeability | 0.68515 | nih.govresearchgate.net |
| Drug-Likeness (DL) | 0.85 | nih.govsemanticscholar.org |
This data is generated from computational models and provides estimations of pharmacokinetic properties.
Molecular docking is another powerful chemoinformatic tool used for structural verification. This technique simulates the binding of a ligand (Neokadsuranic acid B) to the active site of a protein target. A stable and high-affinity binding interaction, indicated by a low binding energy, provides computational evidence that the proposed structure is plausible and capable of specific molecular interactions. microbiologyresearch.orgtmrjournals.com This approach not only helps to validate the three-dimensional conformation of the molecule but also predicts its potential biological targets.
Research has employed molecular docking to explore the interaction of Neokadsuranic acid B with various protein targets, suggesting its potential role in different biological pathways. microbiologyresearch.orgtmrjournals.comnih.gov For example, docking studies have shown that Neokadsuranic acid B can form stable complexes with proteins such as Angiotensin-Converting Enzyme 2 (ACE2) and Cyclin-Dependent Kinase 2 (CDK2). microbiologyresearch.orgnih.gov The stability of these computationally modeled complexes is often further assessed through molecular dynamics (MD) simulations, which analyze the potential energy and structural fluctuations of the ligand-protein system over time. microbiologyresearch.org
The table below details the results from various molecular docking studies involving Neokadsuranic acid B.
| Protein Target | Study Context | Key Finding |
| Angiotensin-Converting Enzyme 2 (ACE2) | COVID-19 mechanism exploration | The potential energy of the ACE2-Neokadsuranic acid B complex system was found to be stable, indicating a reliable docking result. microbiologyresearch.org |
| Cyclin-Dependent Kinase 2 (CDK2) | Ovarian cancer mechanism | Neokadsuranic acid B was identified as one of five active compounds docked with CDK2 to assess binding affinity. nih.gov |
| Prostaglandin G/H Synthase 2 (PTGS2/COX-2) | Anti-inflammatory effects | Docking analysis predicted a binding energy of ≤ −5.1 kcal/mol, suggesting a stable ligand-macromolecule complex. tmrjournals.com |
Novelty assessment is fundamentally tied to the comprehensive characterization of a compound and comparing its data against all known structures. Chemoinformatic databases such as PubChem, the Traditional Chinese Medicine Systems Pharmacology Database (TCMSP), and other specialized collections are central to this process. semanticscholar.orgmdpi.com When a new compound is isolated, its analytical data, including its molecular formula determined by high-resolution mass spectrometry (HRMS) and its spectroscopic signatures (NMR, etc.), are cross-referenced with these databases. nih.gov The absence of an identical match suggests a novel chemical entity. Neokadsuranic acid B, having been successfully isolated and characterized from natural sources like Kadsura longipedunculata and Kadsura coccinea, has been established as a distinct triterpenoid through such comparative analyses. acgpubs.orgmdpi.comresearchgate.net
Biosynthesis of NeokadsuranicacidB Remains an Uncharted Scientific Territory
Despite significant interest in the diverse and complex natural products originating from the Schisandraceae family of plants, the biosynthetic pathway of this compound, a specific nortriterpenoid, remains scientifically unelucidated. A thorough review of existing scientific literature and genomic data reveals a notable absence of research dedicated to the genetic and enzymatic mechanisms responsible for its formation.
Currently, there is no published information regarding the specific biosynthetic gene clusters (BGCs), precursor molecules, or enzymatic transformations that lead to the creation of this compound in its natural plant source, likely a species within the Kadsura genus. The intricate architecture of this complex natural product suggests a sophisticated and multi-step biosynthetic process, yet the details of this pathway have not been a subject of focused investigation.
While general biosynthetic pathways for other classes of compounds, such as lignans (B1203133), have been explored in some Kadsura species, this research does not extend to the specific nortriterpenoid structure of this compound. nih.govnih.gov The scientific community has made strides in understanding the chemical diversity within the Schisandraceae family, but the genetic blueprint and enzymatic machinery for many of its unique secondary metabolites, including this compound, are yet to be discovered. researchgate.netnih.gov
Consequently, a detailed discussion on the elucidation of precursor incorporation, metabolic flux, the identification and functional characterization of biosynthetic gene clusters, or the specific roles of enzyme families like Polyketide Synthases (PKS), Non-Ribosomal Peptide Synthetases (NRPS), oxidoreductases, or transferases in the context of this compound biosynthesis is not possible at this time. Such an analysis would be purely speculative and lack the required foundation of empirical research.
The absence of this fundamental knowledge highlights a significant gap in the understanding of plant secondary metabolism and presents an open avenue for future research in the fields of natural product biosynthesis, enzymology, and synthetic biology. Future studies involving genome sequencing of a this compound-producing organism, coupled with transcriptomic analysis and functional genomics, would be essential to begin unraveling the biosynthetic puzzle of this intriguing natural compound.
Biosynthetic Pathways and Enzymatic Mechanisms of Neokadsuranicacidb
Enzymatic Transformations and Catalytic Mechanisms in NeokadsuranicacidB Biosynthesis
Mechanistic Enzymology of Key Biosynthetic Steps
The biosynthesis of Neokadsuranic Acid B, a complex triterpenoid (B12794562), is presumed to follow the general pathway of isoprenoid synthesis, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While specific enzymes for each step in the formation of Neokadsuranic Acid B have not been individually characterized, the process would involve a series of key enzymatic reactions typical for triterpenoid synthesis.
The initial steps likely involve the head-to-tail condensation of IPP and DMAPP units by prenyltransferases to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase to form squalene. This linear hydrocarbon undergoes a critical cyclization step catalyzed by a specific oxidosqualene cyclase (OSC), likely a lanosterol (B1674476) synthase, to form the foundational tetracyclic triterpenoid skeleton, lanosterol.
Following the formation of the initial cyclized structure, a series of post-cyclization modifications, known as tailoring reactions, are essential to yield the final structure of Neokadsuranic Acid B. These modifications are catalyzed by a variety of enzymes, with cytochrome P450 monooxygenases (CYP450s) and dehydrogenases playing a pivotal role. These enzymes are responsible for introducing hydroxyl groups, forming carbonyl groups, and facilitating other structural rearrangements that lead to the functional diversity of triterpenoids. The specific CYP450s and other enzymes responsible for the unique structural features of Neokadsuranic Acid B remain to be identified and characterized.
Table 1: Putative Key Enzyme Classes in Neokadsuranic Acid B Biosynthesis
| Enzyme Class | Putative Function in Neokadsuranic Acid B Biosynthesis | General Precursor | General Product |
| Isopentenyl Pyrophosphate Isomerase | Interconversion of IPP and DMAPP | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) |
| Prenyltransferases | Formation of GPP, FPP, and GGPP | IPP, DMAPP | Geranyl pyrophosphate (GPP), Farnesyl pyrophosphate (FPP) |
| Squalene Synthase | Head-to-head condensation of two FPP molecules | Farnesyl pyrophosphate (FPP) | Squalene |
| Oxidosqualene Cyclase (e.g., Lanosterol Synthase) | Cyclization of squalene to form the triterpenoid backbone | 2,3-Oxidosqualene | Lanosterol |
| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation and other oxidative modifications | Lanosterol derivatives | Oxidized lanosterol derivatives |
| Dehydrogenases | Oxidation of hydroxyl groups to carbonyl groups | Hydroxylated intermediates | Carbonyl-containing intermediates |
| Methyltransferases | Addition of methyl groups | S-adenosyl methionine, Triterpenoid intermediate | Methylated triterpenoid |
Regulatory Mechanisms of Neokadsuranic Acid B Production in Producing Organisms
The production of specialized metabolites like Neokadsuranic Acid B is tightly regulated in plants to ensure it occurs at the appropriate time and in response to specific developmental or environmental cues. This regulation happens at multiple levels, from the transcription of biosynthetic genes to the influence of external factors.
Transcriptional and Translational Control
The expression of genes encoding the biosynthetic enzymes for Neokadsuranic Acid B is likely controlled by a network of transcription factors. In many plant specialized metabolite pathways, transcription factors from families such as MYB, bHLH, and WRKY are known to act as master regulators. These transcription factors can be activated by internal developmental signals or external stimuli, leading to the coordinated expression of the entire biosynthetic pathway.
For instance, the promoters of biosynthetic genes often contain specific cis-acting regulatory elements that are recognized and bound by these transcription factors. This binding can either activate or repress gene expression, thereby controlling the flux through the biosynthetic pathway and the subsequent accumulation of the final product. While the specific transcription factors regulating Neokadsuranic Acid B biosynthesis have not been identified, it is a critical area for future research to understand how its production is controlled.
Translational control mechanisms, which regulate the efficiency of mRNA translation into protein, and post-translational modifications of biosynthetic enzymes also likely play a role in modulating the output of the Neokadsuranic Acid B pathway.
Environmental and Nutritional Influences on Biosynthesis
The production of triterpenoids in plants is often influenced by various environmental and nutritional factors. These factors can act as signals that trigger the plant's defense responses, often leading to an increased production of specialized metabolites.
Table 2: Potential Environmental and Nutritional Factors Influencing Neokadsuranic Acid B Biosynthesis
| Factor | Potential Effect on Biosynthesis | Putative Mechanism |
| Light | May influence the rate of photosynthesis, providing precursors for biosynthesis. | Increased availability of primary metabolites (e.g., acetyl-CoA) that feed into the isoprenoid pathway. |
| Temperature | Can affect enzyme kinetics and overall plant metabolism. | Optimal temperature ranges can enhance enzyme activity, while temperature stress may induce defense responses and metabolite production. |
| Water Availability | Drought stress is a known elicitor of specialized metabolite production in many plants. | Stress-induced signaling pathways may upregulate the expression of biosynthetic genes. |
| Nutrient Availability | The availability of essential nutrients like nitrogen and phosphorus can impact the allocation of resources between primary and secondary metabolism. | Nutrient limitation can sometimes lead to an increase in the production of carbon-rich specialized metabolites. |
| Elicitors (e.g., Jasmonates) | Plant hormones involved in defense signaling can induce the expression of biosynthetic genes. | Jasmonate signaling pathways are known to activate transcription factors that regulate triterpenoid biosynthesis. |
Synthetic Strategies and Chemical Modifications of Neokadsuranicacidb
Total Synthesis of NeokadsuranicacidB
The total synthesis of a complex natural product like Neokadsuranic acid B would be a significant undertaking in organic chemistry. It typically involves a strategic disconnection of the target molecule into simpler, more readily available starting materials, a process known as retrosynthetic analysis.
Retrosynthetic Analysis and Key Fragment Synthesis
A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. umi.ac.idresearchgate.netamazonaws.com It involves breaking down the target molecule into progressively simpler precursors, ultimately leading to commercially available starting materials. umi.ac.idresearchgate.net This process helps identify key bond disconnections and strategic intermediates, or "synthons," which are idealized fragments that can be formed using known chemical reactions. amazonaws.com
Development of Stereoselective and Enantioselective Methodologies
Natural products often possess multiple stereocenters, and their biological activity is highly dependent on the specific stereochemistry. Therefore, the development and application of stereoselective and enantioselective reactions are crucial in total synthesis. rsc.orgnih.govresearchgate.net These methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule.
Common strategies include:
Chiral pool synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction.
Substrate-controlled synthesis: Where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions.
Key reactions that are often rendered stereoselective include aldol (B89426) reactions, Diels-Alder reactions, and various types of hydrogenations and oxidations. rsc.orglookchem.com
Practical Synthesis Scale-up Considerations
Scaling up a laboratory-scale synthesis to produce larger quantities of a compound presents numerous challenges. rsc.org Reactions that are feasible on a milligram scale may not be practical or safe on a gram or kilogram scale. Considerations for scale-up include:
Reagent cost and availability: The cost and commercial availability of starting materials and reagents become significant factors.
Reaction conditions: The use of extreme temperatures, pressures, or highly dilute conditions can be difficult and expensive to implement on a large scale.
Purification methods: Chromatographic purification, which is common in laboratory settings, is often not viable for large-scale production. Alternative methods like crystallization or distillation are preferred.
Safety: The potential hazards associated with the reaction, including exothermic events and the handling of toxic or pyrophoric reagents, must be carefully managed.
Semi-Synthetic Derivatization Approaches
Semi-synthesis involves the chemical modification of a natural product that has been isolated from a natural source. researchgate.net This approach is often more practical than total synthesis for producing analogs of complex molecules, as it leverages the already assembled carbon skeleton.
Targeted Chemical Modifications for Lead Optimization
Lead optimization is the process of modifying the structure of a biologically active compound (the "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govsubharti.orgnih.govresearchgate.net This is a critical step in the drug discovery process. arxiv.org
For a compound like Neokadsuranic acid B, targeted modifications could include:
Functional group interconversion: Altering existing functional groups (e.g., converting an alcohol to an ether or an ester) to probe their importance for biological activity and to modify properties like solubility and metabolic stability.
Scaffold modification: Making more significant changes to the core structure of the molecule, though this is generally more challenging in a semi-synthetic context.
Introduction of new functional groups: Adding new substituents to the molecule to explore new interactions with its biological target.
Table 1: Potential Chemical Modifications for Lead Optimization
| Modification Type | Rationale | Potential Outcome |
|---|---|---|
| Esterification of hydroxyl groups | Improve lipophilicity, potentially enhance cell permeability. | Increased potency, altered pharmacokinetic profile. |
| Amidation of carboxylic acid | Modulate hydrogen bonding capacity, improve metabolic stability. | Enhanced target binding, reduced clearance. |
| Halogenation of aromatic rings | Alter electronic properties, potentially introduce new binding interactions. | Increased binding affinity, modified metabolic pathways. |
Chemoenzymatic Synthesis of this compound Analogs
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which can be advantageous for modifying complex molecules like natural products.
Potential applications in the synthesis of Neokadsuranic acid B analogs could include:
Selective acylation or deacylation: Using lipases or esterases to selectively modify specific hydroxyl or ester groups.
Glycosylation: Employing glycosyltransferases to attach sugar moieties to the molecule, which can significantly impact its solubility and biological activity.
Oxidation: Using oxidoreductases to introduce new hydroxyl groups or other oxidized functionalities at specific positions.
This approach can provide access to novel analogs that would be difficult to synthesize using purely chemical methods.
Combinatorial Chemistry and Scaffold Diversification Based on Neokadsuranic acid B
Combinatorial chemistry is a powerful technique in drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach, if applied to Neokadsuranic acid B, would involve the systematic modification of its chemical structure to generate a diverse collection of analogs. The core principle is to combine a set of chemical building blocks in all possible combinations to produce a library of compounds.
Scaffold diversification, a key aspect of combinatorial chemistry, would utilize the fundamental molecular framework of Neokadsuranic acid B as a starting point. The goal would be to introduce a wide array of chemical functionalities at various positions on the scaffold. This process can lead to the discovery of new compounds with improved biological activity, selectivity, and pharmacokinetic properties.
Hypothetical Application to Neokadsuranic acid B:
While no specific research has been published on the combinatorial synthesis of Neokadsuranic acid B derivatives, one can envision a strategy where key functional groups on the molecule are targeted for modification. For instance, the carboxylic acid and hydroxyl groups present in its structure would be prime candidates for derivatization.
A hypothetical combinatorial library could be generated by reacting the carboxylic acid group with a diverse set of amines to produce a library of amides, or with a variety of alcohols to create an ester library. Similarly, the hydroxyl groups could be subjected to reactions with a range of acylating or alkylating agents.
Potential for Future Research:
The development of a synthetic route to Neokadsuranic acid B would open the door for the application of combinatorial chemistry and scaffold diversification. Such research would be invaluable for exploring the structure-activity relationships of this natural product and for the potential development of new therapeutic agents. The creation of libraries of Neokadsuranic acid B analogs would allow for high-throughput screening to identify compounds with enhanced biological profiles.
The following table illustrates a hypothetical combinatorial library that could be generated from Neokadsuranic acid B, assuming a synthetic pathway becomes available.
| Scaffold | Modification Site | Reagent Class | Number of Reagents | Potential Library Size |
| Neokadsuranic acid B | Carboxylic Acid | Amines | 50 | 50 Amides |
| Neokadsuranic acid B | Carboxylic Acid | Alcohols | 50 | 50 Esters |
| Neokadsuranic acid B | Primary Hydroxyl | Acyl Halides | 30 | 30 Esters |
| Neokadsuranic acid B | Secondary Hydroxyl | Alkyl Halides | 40 | 40 Ethers |
Table 1: Hypothetical Combinatorial Library of Neokadsuranic acid B Derivatives
Biological Activity Profiling and Mechanistic Studies of Neokadsuranicacidb
Elucidation of Molecular Mechanisms of Action (MoA)
Investigation of Cellular Signaling Pathways Modulated by NeokadsuranicacidB 5.2.2. Perturbation of Gene Expression and Protein Synthesis
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Induction of Specific Cellular Phenotypes (e.g., cell cycle modulation, apoptosis induction)
A critical area of inquiry for any potential therapeutic agent is its impact on fundamental cellular processes such as the cell cycle and programmed cell death, or apoptosis.
Cell Cycle Modulation: Scientists would typically expose various cell lines to this compound and analyze its effects on cell cycle progression. Techniques like flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) would be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase would suggest that this compound interferes with the molecular checkpoints that regulate cell division.
Interactive Table: Hypothetical Cell Cycle Analysis Data
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Cancer Cell A | 0 (Control) | 55 | 25 | 20 |
| Cancer Cell A | 10 | 70 | 15 | 15 |
| Cancer Cell B | 0 (Control) | 60 | 20 | 20 |
| Cancer Cell B | 10 | 62 | 18 | 20 |
This table illustrates the type of data that would be generated to assess cell cycle modulation.
Apoptosis Induction: The ability of a compound to induce apoptosis is a key indicator of its potential as an anticancer agent. Researchers would employ assays such as Annexin V/PI staining, TUNEL assays, and western blotting for key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) to determine if this compound can trigger programmed cell death in cancer cells.
Structure-Activity Relationship (SAR) Analyses of this compound and its Structural Analogs
Understanding how the chemical structure of this compound relates to its biological activity is crucial for optimizing its therapeutic properties.
Systematic Modification and Functional Evaluation of this compound Scaffolds
SAR studies involve the synthesis of a series of structural analogs of this compound. Chemists would systematically modify different parts of the molecule, such as functional groups and side chains. Each new analog would then be tested for its biological activity. This process helps to identify the key structural features (the "pharmacophore") responsible for the compound's effects.
Computational Approaches for SAR Prediction (e.g., QSAR, molecular docking)
In conjunction with synthetic chemistry, computational methods play a vital role in modern drug discovery.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling would involve building a mathematical relationship between the chemical structures of this compound and its analogs and their observed biological activities. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts.
Molecular Docking: If the biological target of this compound is known, molecular docking simulations could be performed. This involves using computer algorithms to predict how this compound and its analogs bind to the target protein at a molecular level. These simulations can provide insights into the key interactions that govern binding affinity and activity.
Comparative Pharmacological Evaluation with Established Agents and Related Natural Products
To understand the potential clinical utility of this compound, its pharmacological profile would be compared to that of established drugs and other structurally related natural products. This comparative analysis would assess its potency, efficacy, and spectrum of activity relative to existing therapeutic options.
Interactive Table: Hypothetical Comparative Efficacy Data
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Cancer Cell A | Data Not Available | To be determined |
| Established Drug X | Cancer Cell A | 5 | DNA synthesis inhibitor |
| Natural Product Y | Cancer Cell A | 12 | Microtubule stabilizer |
This table illustrates how the efficacy of this compound would be benchmarked against other compounds.
Phytochemistry and Chemoecology of Neokadsuranicacidb
Occurrence and Distribution in Natural Habitats and Producing Organisms
Neokadsuranic acid B has been identified as a constituent of certain plant species belonging to the family Schisandraceae. The primary producing organisms are woody vines of the genus Kadsura.
Detailed phytochemical investigations have led to the isolation and structural elucidation of Neokadsuranic acid B from the following species:
Kadsura coccinea : This plant, an evergreen climbing shrub, is a known source of Neokadsuranic acid B. frontiersin.org It is found in the south-western provinces of China. researchgate.net The roots of Kadsura coccinea have a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and gastroenteric disorders. researchgate.netnih.gov The plant is a rich source of structurally diverse compounds, with lignans (B1203133) and terpenoids being the main chemical constituents. researchgate.netnih.gov
Kadsura longipedunculata : Neokadsuranic acid B has also been isolated from the stems of this species. acgpubs.org Kadsura longipedunculata is widely distributed in southern and south-western China, as well as other eastern Asian countries. uoa.gr It typically grows in forests on hillsides, along streams, and on rocky slopes at altitudes ranging from 100 to 1500 meters. uoa.gr
The following interactive data table provides a summary of the producing organisms and their habitats.
| Producing Organism | Family | Plant Part(s) Containing Neokadsuranic acid B | Geographical Distribution | Natural Habitat |
| Kadsura coccinea | Schisandraceae | Rhizome | South-western provinces of China | Evergreen climbing shrub |
| Kadsura longipedunculata | Schisandraceae | Stems | Southern and south-western China, Eastern Asia | Hillsides of forests, rocky slopes, along streams (100-1500 m altitude) |
Role in Inter- and Intra-species Chemical Communication
While direct experimental evidence specifically detailing the role of Neokadsuranic acid B in chemical communication is limited, the broader context of triterpenoids in the Kadsura genus and in plants, in general, strongly suggests a defensive function. frontiersin.orguoa.gr Phytochemicals like Neokadsuranic acid B are secondary metabolites that are often not involved in the primary growth and development of the plant but play a crucial role in its interaction with the environment. uoa.gr
The documented biological activities of triterpenoids isolated from Kadsura species provide significant clues to their ecological roles. These compounds have demonstrated a range of effects, including:
Antimicrobial Properties : The accumulation of terpenoid compounds in plants can serve as a defense mechanism against pathogenic microbes. uoa.gr
Defense Against Herbivores : Triterpenoids are often cited as defensive compounds that deter feeding by herbivores due to their taste or toxicity. frontiersin.org
It is plausible that Neokadsuranic acid B contributes to the chemical defense arsenal (B13267) of Kadsura coccinea and Kadsura longipedunculata, protecting them from a variety of environmental pressures such as pathogens and herbivores. The production of such compounds is a key adaptive strategy for plants, enabling them to survive and thrive in their respective ecosystems.
Biosynthetic Origin and Evolutionary Considerations within Biological Systems
Neokadsuranic acid B is a lanostane-type triterpenoid (B12794562), and its biosynthesis follows the well-established isoprenoid pathway in plants. nih.govresearchgate.net The general biosynthetic route for triterpenoids is outlined below:
Formation of Isopentenyl Diphosphate (B83284) (IPP) : The biosynthesis begins with the production of the fundamental C5 building block, isopentenyl diphosphate (IPP), primarily through the mevalonate (B85504) (MVA) pathway in the cytosol. frontiersin.org
Synthesis of Squalene (B77637) : IPP and its isomer, dimethylallyl diphosphate (DMAPP), are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined tail-to-tail to create the C30 precursor, squalene. nih.gov
Cyclization of 2,3-Oxidosqualene : Squalene undergoes epoxidation to form 2,3-oxidosqualene. This linear precursor is then cyclized by a specific oxidosqualene cyclase (OSC) enzyme, lanosterol (B1674476) synthase, to form the tetracyclic lanostane (B1242432) skeleton. frontiersin.orgnih.gov
Tailoring Modifications : The initial lanostane skeleton undergoes a series of post-cyclization modifications, including oxidations, reductions, and substitutions, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases. These modifications lead to the vast diversity of triterpenoids, including the specific structure of Neokadsuranic acid B. frontiersin.org
The family Schisandraceae is noted for producing a remarkable variety of highly oxygenated triterpenoids with diverse skeletons. nih.govresearchgate.net This chemical diversity is a product of evolution, likely driven by the co-evolutionary arms race between the plants and their herbivores and pathogens. The evolution of specific enzymes capable of modifying the basic triterpenoid skeletons has allowed plants in the Kadsura genus to generate a wide array of specialized defensive compounds, including Neokadsuranic acid B. The presence of such a diverse suite of triterpenoids is considered a significant factor in the ecological success of the Schisandraceae family. nih.gov
Advanced Analytical Methodologies for Neokadsuranicacidb Quantitation and Discovery in Biological Systems
Development of Highly Sensitive and Selective Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Detection in Complex Matrices
The quantification of Neokadsuranic acid B in complex biological matrices such as plasma, urine, and tissue homogenates necessitates the development of highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high specificity and sensitivity for the detection of organic acids. nih.govnih.gov The inherent complexity of biological samples often requires extensive sample preparation to remove interfering substances like proteins and salts. researchgate.net
Method development for Neokadsuranic acid B would typically involve optimizing several key parameters. The choice of the stationary phase and mobile phase composition is critical for achieving efficient chromatographic separation from endogenous matrix components. researchgate.net For acidic compounds like Neokadsuranic acid B, reversed-phase chromatography is a common approach. The use of electrospray ionization (ESI) in negative ion mode is often preferred for carboxylic acids as it readily forms the [M-H]⁻ ion, enhancing detection sensitivity. researchgate.net
To further improve sensitivity, chemical derivatization can be employed. This process introduces a tag onto the analyte molecule to enhance its ionization efficiency and chromatographic behavior. nih.gov The selection of multiple reaction monitoring (MRM) transitions, a precursor ion and a specific product ion, in tandem mass spectrometry provides a high degree of selectivity, minimizing the potential for interference from other compounds in the matrix. researchgate.net Method validation is a crucial step to ensure the reliability of the analytical data, and includes assessment of linearity, accuracy, precision, and recovery. nih.govnih.gov
Below is a hypothetical data table illustrating typical parameters for an LC-MS/MS method for Neokadsuranic acid B.
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | [M-H]⁻ → Product ion (Specific to Neokadsuranic acid B) |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100 ms |
Advanced NMR Techniques for Metabolomics and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of metabolites in biological samples. While less sensitive than mass spectrometry, NMR is non-destructive and highly quantitative, providing valuable information about the molecular structure and concentration of compounds. For a compound like Neokadsuranic acid B, ¹H NMR and ¹³C NMR would be fundamental for confirming its chemical structure.
In the context of metabolomics, advanced NMR techniques can be used to obtain a comprehensive profile of metabolites in a biological sample. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help to resolve complex spectra and identify individual compounds within a mixture. These techniques would be invaluable for studying the metabolic fate of Neokadsuranic acid B and its impact on endogenous metabolic pathways.
Isotopic labeling studies, where a stable isotope like ¹³C or ¹⁵N is incorporated into the Neokadsuranic acid B molecule, can be powerfully combined with NMR. By tracing the labeled atoms, it is possible to follow the metabolic conversion of the compound and identify its downstream metabolites. This approach provides dynamic information about the biochemical pathways in which Neokadsuranic acid B participates.
Imaging Mass Spectrometry for Spatial Distribution Analysis
Imaging Mass Spectrometry (IMS) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. This technology provides crucial information on where a compound, such as Neokadsuranic acid B, and its metabolites are localized within an organ or tissue. nih.govfrontiersin.org This can offer insights into its mechanism of action, target tissues, and potential off-target effects.
Several IMS techniques exist, with Matrix-Assisted Laser Desorption/Ionization (MALDI) being one of the most common for the analysis of small molecules. frontiersin.orgnih.gov In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix compound that absorbs energy from a laser. The laser is then fired at discrete spots across the tissue, desorbing and ionizing the analytes, which are subsequently analyzed by the mass spectrometer. nih.gov The resulting data is a collection of mass spectra, each associated with a specific x,y coordinate on the tissue, which can be used to generate ion-density maps for specific molecules. nih.gov
The application of IMS to study Neokadsuranic acid B could reveal its accumulation in specific cell types or anatomical regions, providing a deeper understanding of its pharmacokinetics and pharmacodynamics at a tissue level.
Microfluidics and Miniaturized Analytical Systems for High-Throughput Analysis
Microfluidics and miniaturized analytical systems offer the potential for high-throughput analysis of biological samples with reduced sample and reagent consumption. researchgate.net These "lab-on-a-chip" devices integrate various analytical steps, such as sample preparation, separation, and detection, onto a small chip.
For the analysis of Neokadsuranic acid B, a microfluidic system could be designed to perform automated sample cleanup, followed by electrophoretic separation and detection. This would significantly increase the speed of analysis compared to conventional chromatographic methods, making it suitable for screening large numbers of samples. While still an emerging area, the integration of mass spectrometry with microfluidic devices holds great promise for the future of high-throughput bioanalysis. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
